molecular formula C14H22N2O3S B230874 1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine

1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine

Cat. No. B230874
M. Wt: 298.4 g/mol
InChI Key: XLMCBGFFCGFUDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine (ESPEP) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. ESPEP is a piperazine derivative that has a sulfonyl group attached to a phenyl ring. This compound has demonstrated promising pharmacological properties, including anti-inflammatory, analgesic, and anticonvulsant activities.

Mechanism of Action

The exact mechanism of action of 1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin and dopamine. 1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine may also exert its pharmacological effects by interacting with specific receptors in the brain, such as the sigma-1 receptor.
Biochemical and Physiological Effects:
1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine has been shown to possess anti-inflammatory and analgesic properties, which may be attributed to its ability to inhibit the production of pro-inflammatory cytokines and prostaglandins. 1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine has also been shown to possess anticonvulsant activity, which may be due to its ability to modulate the activity of voltage-gated ion channels. In addition, 1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine has been shown to have a neuroprotective effect, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to cross the blood-brain barrier. However, 1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine also has some limitations, such as its low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research and development of 1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine. One potential application is the development of 1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine may also have potential applications in the treatment of pain and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of 1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine and to optimize its pharmacological properties.

Synthesis Methods

The synthesis of 1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine involves the reaction of piperazine with 4-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ethyl iodide to yield 1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine. The yield of 1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.

Scientific Research Applications

1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant activities, making it a promising candidate for the treatment of various diseases. 1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine has also been investigated for its potential use as a diagnostic tool in imaging studies, due to its ability to bind to specific receptors in the brain.

properties

Molecular Formula

C14H22N2O3S

Molecular Weight

298.4 g/mol

IUPAC Name

1-(4-ethoxyphenyl)sulfonyl-4-ethylpiperazine

InChI

InChI=1S/C14H22N2O3S/c1-3-15-9-11-16(12-10-15)20(17,18)14-7-5-13(6-8-14)19-4-2/h5-8H,3-4,9-12H2,1-2H3

InChI Key

XLMCBGFFCGFUDS-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OCC

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OCC

Origin of Product

United States

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